1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-4-3-5-20(14-17)24-10-12-25(13-11-24)23(28)18-15-22(27)26(16-18)19-6-8-21(29-2)9-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVUWCLIBMXBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidinone core and piperazine moiety, suggest various biological activities that warrant detailed investigation.
- Molecular Formula : C23H27N3O3
- Molecular Weight : 393.5 g/mol
- Structural Characteristics : The compound features a methoxy group that enhances lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depressive disorders.
- Anticancer Properties : Certain analogs have demonstrated activity against various cancer cell lines.
- Antimicrobial Activity : The compound may interact with bacterial targets, contributing to its potential as an antibacterial agent.
The biological activity of this compound is likely mediated through interactions with specific biological targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease processes. For instance, the piperazine ring's ability to form hydrogen bonds can facilitate binding to target proteins, influencing their activity.
Case Studies and Experimental Data
-
Antidepressant Activity :
- A study investigating the effects of similar piperazine derivatives on serotonin receptors showed promising results, indicating potential for mood regulation.
-
Anticancer Studies :
- In vitro evaluations revealed that compounds with similar structures exhibited cytotoxic effects against human cancer cell lines, with IC50 values ranging from 5 to 20 µM, suggesting significant potency against tumor growth.
-
Antimicrobial Testing :
- Preliminary tests indicated that the compound displayed antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 3.12 and 12.5 µg/mL.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl}-3-(propan-2-yl)imidazolidin-2-one | Structure | Antidepressant |
| 4-{1-[(4-methoxyphenyl)methyl]-1H-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one | Structure | Anticancer |
| N-[4-[4-(4-acetylphenyl)methyl]piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | Structure | Anticancer |
Q & A
Basic Research Question
- NMR Analysis: 1H and 13C NMR are critical for confirming the pyrrolidin-2-one carbonyl (δ ~175 ppm in 13C NMR) and piperazine connectivity. 2D NMR (e.g., COSY, HSQC) clarifies spatial relationships between protons and carbons .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and confirms the spatial arrangement of the methoxyphenyl and 3-methylphenyl groups .
- IR Spectroscopy: Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide bonds (N–H bend at ~1550 cm⁻¹) .
What strategies are recommended for analyzing the compound’s receptor-binding affinity and selectivity?
Advanced Research Question
- In Vitro Assays:
- Selectivity Profiling: Screen against off-target receptors (e.g., adrenergic α1, histamine H1) to assess specificity. Data contradictions (e.g., unexpected D4 affinity) may arise from fluorophenyl substituent interactions; molecular docking (AutoDock Vina) can rationalize these .
How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
Advanced Research Question
- Modifications:
- Methodology:
- In Silico Prediction: Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADME properties.
- In Vivo Testing: Assess bioavailability in rodent models via IV/PO dosing and LC-MS/MS plasma analysis .
What experimental approaches address stability challenges in aqueous solutions?
Advanced Research Question
- Degradation Pathways: Hydrolysis of the piperazine carbonyl group is a key instability. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS .
- Stabilization Strategies:
- pH Optimization: Buffered solutions (pH 4–6) minimize hydrolysis .
- Lyophilization: Formulate as a lyophilized powder with mannitol to enhance shelf life .
How can contradictory data on the compound’s metabolic pathways be reconciled?
Advanced Research Question
- Case Study: If CYP2D6 vs. CYP3A4 metabolism is disputed:
- Human Liver Microsomes (HLM): Incubate with isoform-specific inhibitors (quinidine for CYP2D6, ketoconazole for CYP3A4) and quantify metabolites via LC-HRMS .
- Species Variability: Compare rat vs. human microsome data; use recombinant enzymes for confirmation .
- Data Integration: Apply Bayesian statistical models to weight evidence from disparate studies .
What computational methods predict the compound’s binding modes to neurological targets?
Advanced Research Question
- Molecular Docking: Use Glide (Schrödinger) or AutoDock to model interactions with 5-HT1A. Key residues: Asp116 (salt bridge with piperazine) and Phe361 (π-π stacking with methoxyphenyl) .
- MD Simulations: Run 100-ns simulations (AMBER) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank analogs .
How should researchers design assays to evaluate the compound’s off-target toxicity?
Advanced Research Question
- Panel Selection: Use Eurofins’ SafetyScreen44™ for broad off-target profiling (ion channels, kinases, etc.) .
- Cardiotoxicity: Patch-clamp assays (hERG channel inhibition) and proarrhythmia models (CiPA initiative) .
- Mitochondrial Toxicity: Measure oxygen consumption rate (OCR) in HepG2 cells via Seahorse XF Analyzer .
What analytical workflows are recommended for impurity profiling during synthesis?
Basic Research Question
- HPLC-MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm .
- Forced Degradation: Expose to heat (80°C), acid (0.1M HCl), and peroxide (H2O2) to identify degradation products .
- Quantitation: Apply QDa mass detection for impurities >0.1% .
How can the compound’s polymorphic forms be characterized and controlled?
Advanced Research Question
- Techniques:
- PXRD: Compare diffraction patterns of recrystallized forms (ethanol vs. acetonitrile) .
- DSC/TGA: Identify melting points (mp) and thermal stability differences .
- Control Strategy: Use solvent-mediated polymorph conversion (SMPC) with seeding to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
